molecular formula C11H12N2O2 B14680069 Methyl 3-[(E)-phenyldiazenyl]but-2-enoate CAS No. 35467-87-9

Methyl 3-[(E)-phenyldiazenyl]but-2-enoate

Cat. No.: B14680069
CAS No.: 35467-87-9
M. Wt: 204.22 g/mol
InChI Key: KUUXOVJZFNBMNF-UHFFFAOYSA-N
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Description

Methyl 3-[(E)-phenyldiazenyl]but-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a diazenyl group, and a but-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(E)-phenyldiazenyl]but-2-enoate typically involves the reaction of a diazonium salt with an ester. One common method is the diazotization of aniline to form the diazonium salt, followed by coupling with methyl but-2-enoate under basic conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(E)-phenyldiazenyl]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or other reduced products.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl 3-[(E)-phenyldiazenyl]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which Methyl 3-[(E)-phenyldiazenyl]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(E)-phenyldiazenyl]propanoate
  • Ethyl 3-[(E)-phenyldiazenyl]but-2-enoate
  • Methyl 3-[(E)-phenyldiazenyl]pent-2-enoate

Uniqueness

Methyl 3-[(E)-phenyldiazenyl]but-2-enoate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the diazenyl and ester groups allows for a wide range of chemical transformations and applications.

Properties

CAS No.

35467-87-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-phenyldiazenylbut-2-enoate

InChI

InChI=1S/C11H12N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

KUUXOVJZFNBMNF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)N=NC1=CC=CC=C1

Origin of Product

United States

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